molecular formula C11H10F3NO2 B13706263 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid

3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid

Cat. No.: B13706263
M. Wt: 245.20 g/mol
InChI Key: WNDQCXHYIDQOLS-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid is a high-value chemical scaffold designed for advanced research and development, particularly in the life sciences. This compound features a hybrid structure combining a conformationally constrained cyclobutanecarboxylic acid moiety with a 4-(trifluoromethyl)pyridine ring. The trifluoromethylpyridine (TFMP) group is a cornerstone in modern agrochemical and pharmaceutical chemistry, known to bestow compounds with distinct physical-chemical properties that often lead to enhanced biological activity, metabolic stability, and cell membrane permeability . In fact, approximately 40% of all recently launched pharmaceuticals contain fluorine, and about 20% of those feature a trifluoromethyl group, underscoring the critical role of this functional group in drug discovery . The cyclobutanecarboxylic acid component adds a rigid, three-dimensional structure that can significantly influence the molecule's binding affinity and pharmacokinetic profile. This unique architecture makes this compound a promising building block for medicinal chemists working on the synthesis of novel active compounds. Its primary research applications are anticipated in the discovery and development of new small-molecule therapeutics, potentially spanning antiviral agents, antitumor drugs, and other biologically targeted therapies, as well as in the creation of innovative agrochemicals such as herbicides and insecticides . Researchers can utilize this compound as a versatile intermediate to explore new chemical space and develop proprietary molecules with unique modes of action. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)8-1-2-15-9(5-8)6-3-7(4-6)10(16)17/h1-2,5-7H,3-4H2,(H,16,17)

InChI Key

WNDQCXHYIDQOLS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)O)C2=NC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Material and Key Steps

  • The synthesis begins with readily available cyclobutane derivatives, such as 4-oxocyclobutane precursors.
  • These precursors are converted into their trifluoromethyl carbinols through the treatment with TMSCF3 (trimethylsilyl trifluoromethyl) and fluoride sources, facilitating nucleophilic trifluoromethylation.
  • The resulting trifluoromethylated cyclobutanols are then subjected to deoxygenation, either by Bu3SnH-mediated radical deoxygenation or via sulfonation and elimination sequences, leading to the formation of the trifluoromethylcyclobutane core.

Key Research Findings

  • The process involves the conversion of cyclobutanones to trifluoromethyl carbinols (Scheme 2 in).
  • Deoxygenation of bis-carboxylate systems using Bu3SnH yields the target acid after decarboxylation.
  • The alternative route involves triflate formation followed by elimination and hydrogenation, producing the cis-isomer predominantly due to steric hindrance from the CF3 group.

Material Data Table

Step Reagents & Conditions Yield Notes
Cyclobutanone to trifluoromethyl carbinol TMSCF3, fluoride source ~75% On 20 g scale, using TMEDA/DMF
Deoxygenation Bu3SnH or sulfonation/elimination 23-40% overall Scalable, avoids toxic reagents

Synthesis via Sulfur Tetrafluoride (SF4) and Nitrile Intermediates

Approach Overview

  • This method involves the transformation of nitrile derivatives into trifluoromethyl cyclobutane derivatives through a sequence of oxidation, deoxofluorination, and hydrolysis.
  • The initial nitrile is converted into a ketone via oxidative cleavage, then fluorinated with SF4-HF to form gem-difluoronitriles.
  • Hydrolysis yields the carboxylic acid, which can be further functionalized to incorporate the pyridyl group.

Research Data

  • The process was successfully scaled to produce several grams of the target compound.
  • The nitrile to acid conversion achieved yields around 64%, with subsequent fluorination steps yielding the desired trifluoromethyl cyclobutane derivatives.

Material Data Table

Step Reagents & Conditions Yield Notes
Nitrile to ketone NaIO4/RuCl3 86% Double bond cleavage
Ketone to gem-difluoronitrile SF4-HF 55% Deoxofluorination
Nitrile hydrolysis NaOH 64% Final acid formation

Adaptation to Pyridyl Derivative

The synthesis of 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid involves an additional step of introducing the pyridyl group, typically via nucleophilic substitution or coupling reactions on the cyclobutane core. The pyridyl group can be introduced through:

Key Considerations

  • The pyridyl ring's position (2-position) necessitates regioselective functionalization.
  • The overall synthetic route should be compatible with the sensitive trifluoromethyl and carboxylic acid functionalities.

Summary of Research-Backed Methods

Method Starting Materials Key Reactions Overall Yield Advantages Limitations
Method 1 Cyclobutanone derivatives CF3 addition, deoxygenation 23-40% Scalable, robust Multi-step, requires careful control
Method 2 Nitrile derivatives Oxidation, fluorination, hydrolysis ~64% Good for large scale Requires handling of SF4, toxic reagents

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its unique chemical properties, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclobutane Moieties

3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
  • Molecular Formula : C₆H₇F₃O₃
  • Molecular Weight : 188.11 g/mol
  • Key Differences: Replaces the pyridyl group with a hydroxyl group on the cyclobutane ring.
  • Similarity Score : 0.95 (structural similarity due to cyclobutane and trifluoromethyl groups) .
1-(Trifluoromethyl)cyclobutanecarboxylic acid
  • Molecular Formula : C₆H₇F₃O₂
  • Molecular Weight : 168.11 g/mol
  • Key Differences : The trifluoromethyl group is at the 1-position of the cyclobutane instead of the 3-position. Positional isomerism affects electronic distribution and steric interactions, altering reactivity in coupling reactions .
3-(Difluoromethyl)cyclobutanecarboxylic acid
  • Molecular Formula : C₆H₈F₂O₂
  • Molecular Weight : 162.12 g/mol

Pyridine-Containing Analogues

4-(Trifluoromethyl)-3-pyridinecarboxylic acid
  • Molecular Formula: C₇H₄F₃NO₂
  • Molecular Weight : 191.11 g/mol
  • Key Differences : Lacks the cyclobutane ring, resulting in a planar structure. Exhibits a higher melting point (147°C ) and density (1.48 g/cm³ ) due to stronger intermolecular forces .
3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl)phenyl ketone
  • Molecular Formula : C₂₀H₁₅F₃N₂O₃S
  • Molecular Weight : 420.40 g/mol
  • Key Differences : A ketone-containing derivative with a methylsulfonyl group. Demonstrated potent COX-2 inhibition (IC₅₀ = 0.05 μM), highlighting the importance of sulfonyl groups in enzyme binding, unlike the carboxylic acid functionality in the target compound .

Functional Group Variants

trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid
  • Molecular Formula : C₈H₁₁F₃O₂
  • Molecular Weight : 196.17 g/mol
  • Key Differences : Cyclohexane ring instead of cyclobutane, reducing ring strain but increasing conformational flexibility. Lower similarity score (0.84 ) due to diminished steric effects .
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
  • Molecular Formula : C₁₅H₁₀F₃N₂O₂S
  • Molecular Weight : 360.31 g/mol
  • Key Differences: Incorporates a thienopyridine scaffold, enhancing π-π stacking interactions. The amino group introduces hydrogen-bonding capabilities absent in the target compound .

Biological Activity

3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic acid is a complex organic compound notable for its unique structure that includes a cyclobutane ring, a carboxylic acid functional group, and a trifluoromethyl-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its promising biological activities and potential therapeutic applications.

Research indicates that this compound exhibits notable biological activity, particularly in the modulation of enzyme activities and interactions with lipid membranes. The specific biological mechanisms underlying these effects are still being elucidated, but preliminary studies suggest that the compound may interact with various biological targets.

Therapeutic Potential

The compound has been investigated for its potential therapeutic properties, including:

  • Antimicrobial Activity : Studies have shown that it may exhibit antibacterial properties against certain strains of bacteria.
  • Anticancer Properties : Preliminary data suggest that it could inhibit the growth of specific cancer cell lines.
  • Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory activity, which may be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies demonstrated that this compound inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50_{50} values were reported to be in the micromolar range, suggesting moderate potency.
  • Antimicrobial Studies : Research conducted on various bacterial strains revealed that the compound exhibited significant inhibitory effects against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in a notable reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the significance of this compound within its class of compounds, a comparison with related compounds is provided below:

Compound NameMolecular FormulaUnique Features
3-(Trifluoromethyl)cyclobutane-1-carboxylic acidC6_6H7_7F3_3O2_2Simpler structure without pyridine
3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acidC12_{12}H11_{11}F3_3O2_2Contains a phenyl group instead of pyridine
1-(Trifluoromethyl)cyclobutanecarboxylic acidC6_6H7_7F3_3O2_2Lacks additional functional groups like pyridine

The unique aspect of this compound lies in its combination of structural features that enhance its biological activity compared to simpler analogs.

Q & A

Q. What spectroscopic techniques are optimal for characterizing the cyclobutane ring and trifluoromethyl group in 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR : Identify protons on the cyclobutane ring (typically δ 2.5–4.0 ppm, split into multiplets due to ring strain).
    • ¹³C NMR : Detect cyclobutane carbons (δ 25–40 ppm) and the carboxylic acid carbon (δ 170–175 ppm).
    • ¹⁹F NMR : Confirm the trifluoromethyl group (δ -60 to -70 ppm as a singlet) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for the carboxylic acid (2500–3300 cm⁻¹ for O-H, ~1700 cm⁻¹ for C=O) and C-F bonds (1100–1250 cm⁻¹) .
  • X-ray Crystallography : Resolve spatial arrangement and bond angles, particularly the cyclobutane ring’s puckering and the pyridyl group’s orientation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Use nitrile gloves compliant with EN374 standards to prevent permeation .
    • Wear safety goggles with side shields and lab coats to avoid skin/eye contact .
  • Engineering Controls:
    • Conduct reactions in a fume hood to mitigate inhalation risks .
  • Incompatibility Warnings:
    • Avoid strong acids/bases to prevent decomposition or hazardous reactions (e.g., decarboxylation) .

Q. How can researchers design a synthesis route to minimize cyclobutane ring strain?

Methodological Answer:

  • Stepwise Cyclization: Use [2+2] photocycloaddition under UV light to form the cyclobutane ring, ensuring low temperatures (0–10°C) to reduce side reactions .
  • Protecting Groups: Temporarily protect the carboxylic acid with tert-butyl esters to prevent steric hindrance during ring formation .
  • Post-Synthetic Modifications: Introduce the trifluoromethylpyridyl group via Suzuki-Miyaura coupling after cyclobutane formation to avoid destabilizing intermediates .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s interaction with biological targets?

Methodological Answer:

  • Computational Modeling:
    • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, highlighting the electron-withdrawing effect of the CF₃ group .
    • Use molecular docking (e.g., AutoDock Vina) to simulate binding interactions with enzymes, noting steric clashes caused by the bulky pyridyl-CF₃ moiety .
  • Experimental Validation:
    • Compare inhibition kinetics (e.g., IC₅₀) of the compound against analogs lacking the CF₃ group to isolate electronic contributions .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across polar solvents?

Methodological Answer:

  • Systematic Solubility Testing:
    • Prepare saturated solutions in DMSO, methanol, and water. Measure solubility via gravimetric analysis (filter, dry, and weigh residual solid) .
    • Account for pH effects: Adjust solvent pH with HCl/NaOH to assess ionization’s impact (carboxylic acid deprotonation increases aqueous solubility) .
  • Controlled Crystallization:
    • Recrystallize the compound in mixed solvents (e.g., ethanol/water) and analyze polymorphs via differential scanning calorimetry (DSC) to identify metastable forms .

Q. What strategies optimize the coupling of the 4-(trifluoromethyl)-2-pyridyl moiety to the cyclobutane core?

Methodological Answer:

  • Catalytic System Optimization:
    • Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling. Track yields via HPLC and optimize ligand ratios .
  • Microwave-Assisted Synthesis:
    • Reduce reaction time from 24 hours to 30 minutes by irradiating at 100°C (monitor progress with TLC, eluent: ethyl acetate/hexane 1:1) .
  • Purification Challenges:
    • Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to separate unreacted pyridyl boronic acid from the product .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability during storage?

Methodological Answer:

  • Accelerated Stability Studies:
    • Store samples at 40°C/75% relative humidity for 4 weeks. Analyze degradation products via LC-MS to identify decomposition pathways (e.g., decarboxylation or ring-opening) .
  • Comparative DSC Analysis:
    • Measure melting points and decomposition temperatures across batches. Variations >5°C suggest impurities or polymorphic differences .

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